molecular formula C15H8F3N5O4S B15005877 5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole

5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole

Cat. No.: B15005877
M. Wt: 411.3 g/mol
InChI Key: WQBPPKMCNIYSIG-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfanyl groups attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common approach is the reaction of 2-nitrophenylhydrazine with carbon disulfide to form a hydrazinecarbothioamide intermediate. This intermediate is then reacted with 2-nitro-4-(trifluoromethyl)benzenesulfenyl chloride under basic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Nitrophenyl)-3-([2-nitro-4-(trifluoromethyl)phenyl]sulfanyl)-1H-1,2,4-triazole is unique due to the combination of nitro, trifluoromethyl, and sulfanyl groups attached to a triazole ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H8F3N5O4S

Molecular Weight

411.3 g/mol

IUPAC Name

5-(2-nitrophenyl)-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C15H8F3N5O4S/c16-15(17,18)8-5-6-12(11(7-8)23(26)27)28-14-19-13(20-21-14)9-3-1-2-4-10(9)22(24)25/h1-7H,(H,19,20,21)

InChI Key

WQBPPKMCNIYSIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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